

comparative efficacy of lisdexamfetamine vs methylphenidate in adolescent ADHD models

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A Comparative Guide to Lisdexamfetamine and Methylphenidate for Adolescent ADHD

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **lisdexamfetamine** and methylphenidate in adolescent models of Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented is collated from both clinical trials in adolescent populations and preclinical studies in relevant animal models, supported by experimental data and detailed methodologies.

I. Clinical Efficacy in Adolescents with ADHD

Multiple head-to-head clinical trials and meta-analyses have compared the efficacy of **lisdexamfetamine** (LDX) and various formulations of methylphenidate (MPH), most commonly the osmotic-release oral system (OROS-MPH), in adolescents aged 13-17 with ADHD. The primary endpoints in these studies are typically the change from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score and the Clinical Global Impressions-Improvement (CGI-I) scale.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal comparative studies.



Table 1: Comparison of Efficacy in a Forced-Dose Study

Outcome Measure	Lisdexamfetamine (70 mg/day)	OROS- Methylphenidate (72 mg/day)	Placebo
ADHD-RS-IV Total Score Change from Baseline (LS Mean ± SEM)	-25.4 ± 0.74	-22.1 ± 0.73	-17.0 ± 1.03
Percentage of Responders (CGI-I Score of 1 or 2)	81.4%	71.3%	-
p-value (LDX vs. OROS-MPH) for ADHD-RS-IV Change	0.0013	-	-
p-value (LDX vs. OROS-MPH) for CGI-I Responders	0.0188	-	-

Data from a 6-week, randomized, double-blind, placebo-controlled, forced-dose study in adolescents with ADHD.[1]

Table 2: Comparison of Efficacy in a Flexible-Dose Study



Outcome Measure	Lisdexamfetamine (30-70 mg/day)	OROS- Methylphenidate (18-72 mg/day)	Placebo
ADHD-RS-IV Total Score Change from Baseline (LS Mean ± SEM)	-25.6 ± 0.82	-23.5 ± 0.80	-13.4 ± 1.19
Percentage of Responders (CGI-I Score of 1 or 2)	83.1%	81.0%	-
p-value (LDX vs. OROS-MPH) for ADHD-RS-IV Change	0.0717	-	-
p-value (LDX vs. OROS-MPH) for CGI-I Responders	0.6165	-	-

Data from an 8-week, randomized, double-blind, placebo-controlled, flexible-dose study in adolescents with ADHD.[1]

Table 3: Post Hoc Analysis of a European Phase 3 Study



Outcome Measure	Lisdexamfetamine (30, 50, or 70 mg/day)	OROS-Methylphenidate (18, 36, or 54 mg/day)
ADHD-RS-IV Total Score Change from Baseline (LS Mean)	-24.3	-18.7
Difference in LS Mean Change (95% CI)	-5.6 (-8.4 to -2.7)	
p-value (LDX vs. OROS-MPH)	< 0.001	-
Percentage of Responders (CGI-I Score of 1 or 2)	78%	61%
Difference in Percentage of Responders (95% CI)	17.4 (5.0 to 29.8)	
p-value (LDX vs. OROS-MPH)	< 0.05	-

Data from a post hoc analysis of a 7-week, randomized, double-blind, placebo-controlled, dose-optimized study in children and adolescents with ADHD.[2]

Experimental Protocols: Clinical Trials

Forced-Dose and Flexible-Dose Studies in Adolescents:

- Study Design: These were two separate randomized, double-blind, placebo-controlled, headto-head studies.[1]
- Participants: Adolescents aged 13-17 years diagnosed with ADHD according to DSM-IV-TR criteria.[1]
- Intervention:
 - Forced-Dose Study (6 weeks): Participants were titrated to a fixed dose of lisdexamfetamine (70 mg/day) or OROS-methylphenidate (72 mg/day).[1]
 - Flexible-Dose Study (8 weeks): Doses were optimized for each participant within the range of 30-70 mg/day for lisdexamfetamine and 18-72 mg/day for OROS-



methylphenidate.[1]

- Primary Outcome Measure: Change from baseline in the ADHD-RS-IV total score at the end of the study.[1]
- Key Secondary Outcome Measure: Percentage of participants with a CGI-I score of 1 (very much improved) or 2 (much improved).[1]

European Phase 3 Study (SPD489-325):

- Study Design: A 7-week, randomized, double-blind, parallel-group, dose-optimized, placeboand active-controlled study.[2]
- Participants: Children and adolescents aged 6-17 years with a primary diagnosis of ADHD and a baseline ADHD-RS-IV total score of ≥28.[2]
- Intervention: Participants were randomized to receive once-daily, optimized doses of
 lisdexamfetamine (30, 50, or 70 mg/day), OROS-methylphenidate (18, 36, or 54 mg/day),
 or placebo.[2]
- Efficacy Assessments: ADHD-RS-IV and CGI-I scales.[2]

II. Preclinical Efficacy in Adolescent ADHD Animal Models

Direct comparative efficacy studies of **lisdexamfetamine** and methylphenidate in adolescent animal models of ADHD are limited. However, studies on each drug in the Spontaneously Hypertensive Rat (SHR) model, a well-established animal model of ADHD, provide some insights.

Locomotor Activity

In a study comparing the effects of **lisdexamfetamine** and methylphenidate on locomotor activity in adult rats, both drugs increased locomotor activity.[3] A meta-analysis of studies on methylphenidate in the SHR model found that it did not consistently reduce hyperactivity at low to medium doses and could increase locomotor activity at high doses.[4] Studies specifically in



adolescent SHRs have shown that methylphenidate can have varied effects on locomotor activity.

Cognitive Function

Studies in adolescent SHRs have shown that methylphenidate can improve deficits in visual discrimination learning.[5] Another study in SHRs demonstrated that methylphenidate can improve spatial memory, with associated ultrastructural changes in the hippocampus.[6] A study assessing **lisdexamfetamine** in adolescent rats found no significant effect on spatial learning and memory.[1] However, another study in adult rats showed that **lisdexamfetamine** enhanced spatial working memory and sustained attention.[7]

Experimental Protocols: Preclinical Studies

General Protocol for Assessing ADHD-like Behaviors in Adolescent SHR:

- Animal Model: Spontaneously Hypertensive Rats (SHR) are the most commonly used genetic model for ADHD, exhibiting hyperactivity, impulsivity, and inattention. Wistar-Kyoto (WKY) rats are typically used as the normotensive control strain.
- Adolescent Period: In rats, the adolescent period is generally considered to be between postnatal days 28 and 60.
- Behavioral Assays:
 - Locomotor Activity: Measured in an open-field arena, quantifying distance traveled, rearing frequency, and time spent in different zones.
 - Cognitive Function:
 - Attention and Impulsivity: Often assessed using tasks like the 5-choice serial reaction time task (5-CSRTT) or differential reinforcement of low-rate responding (DRL) schedules.
 - Learning and Memory: Evaluated using paradigms such as the Morris water maze,
 radial arm maze, or novel object recognition task.



• Drug Administration: Drugs are typically administered orally (gavage) or via intraperitoneal (i.p.) injection at doses relevant to clinical use, often with a dose-response assessment.

III. Mechanisms of Action and Signaling Pathways

Lisdexamfetamine and methylphenidate are both central nervous system stimulants that primarily act on the dopaminergic and noradrenergic systems, but through distinct mechanisms.[4]

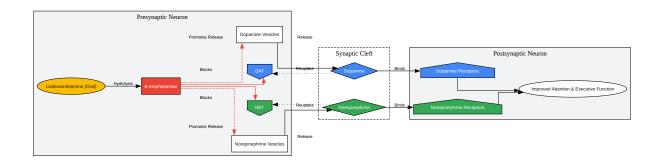
Lisdexamfetamine: **Lisdexamfetamine** is a prodrug of d-amphetamine.[8] After oral administration, it is hydrolyzed to L-lysine and active d-amphetamine. D-amphetamine then acts by:

- Blocking the reuptake of dopamine (DA) and norepinephrine (NE) by inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET).
- Promoting the release of DA and NE from presynaptic vesicles.[4]

Methylphenidate: Methylphenidate primarily acts as a reuptake inhibitor of DA and NE by blocking DAT and NET, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4]

Signaling Pathway Diagrams

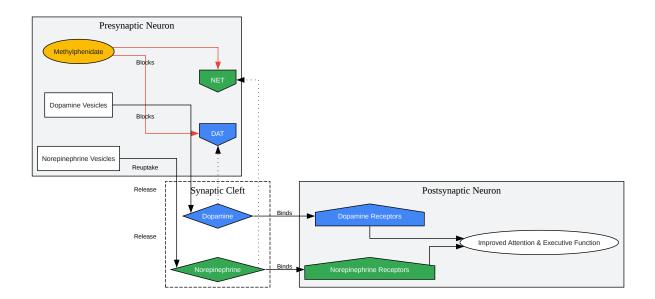




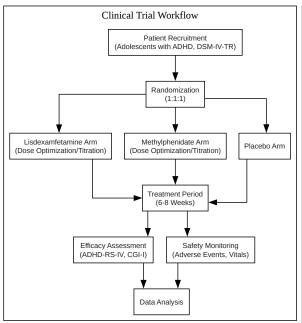
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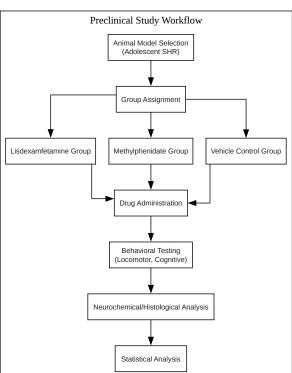
Caption: Lisdexamfetamine's mechanism of action.











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